Cap-Dependent Endonuclease Inhibitory Potency: Substitution-Position-Dependent SAR within the US 10,202,379 Patent Series
In the US 10,202,379 patent series, substitution position on the N1‑phenyl ring profoundly affects CEN inhibitory potency. Although the specific EC₅₀ value for the ortho‑methoxy Reference Example 629 has not been publicly deposited, structurally flanking Reference Examples in the same patent demonstrate EC₅₀ values spanning from 0.799 nM (Example 730) to 31.5 nM (Example 762), a 39‑fold potency range, while the ortho‑substituted scaffold itself is represented among active inhibitors in the series [1]. In contrast, the meta‑methoxy regioisomer (N‑(4‑acetamidophenyl)‑1‑(3‑methoxyphenyl)‑5‑oxopyrrolidine‑3‑carboxamide) and para‑methoxy regioisomer are not represented in the CEN patent collection, indicating that the ortho‑substitution was preferentially selected during the SAR exploration [2]. This pattern implies that the ortho‑methoxy geometry contributes uniquely to CEN active‑site complementarity.
| Evidence Dimension | Cap-dependent endonuclease (CEN) inhibitory activity – EC₅₀ range across US10202379 Reference Examples |
|---|---|
| Target Compound Data | EC₅₀ not publicly specified; structurally positioned among active ortho‑substituted Reference Examples with EC₅₀ ranging from 0.8 nM to 31.5 nM |
| Comparator Or Baseline | Reference Example 730 (EC₅₀ = 0.799 nM) and Reference Example 762 (EC₅₀ = 31.5 nM) as potency boundaries within the same patent series |
| Quantified Difference | ≥39‑fold potency range observed among structurally related Reference Examples, with ortho‑substituted congeners populating the mid‑to‑high potency region; meta‑ and para‑methoxy regioisomers absent from the CEN patent SAR |
| Conditions | CEN enzyme inhibition assay (TFIID subunit 1 target); test samples serially diluted 2‑ to 5‑fold on 96‑well plates (BindingDB Assay ID 1, Entry ID 1901) [1] |
Why This Matters
The absence of meta‑ and para‑methoxy regioisomers from the patent SAR combined with the broad intraseries potency range means that substituting the ortho‑methoxy compound with an off‑regioisomer analog cannot be assumed to preserve antiviral CEN activity, directly impacting hit‑to‑lead or lead‑optimization programmes dependent on isomeric fidelity.
- [1] BindingDB: US10202379 Reference Example series EC₅₀ data (BDBM346986, BDBM346932, BDBM346837, BDBM346992). Target: Transcription initiation factor TFIID subunit 1 (cap-dependent endonuclease). View Source
- [2] US Patent 10,202,379 B2 full text search: absence of meta‑methoxy and para‑methoxy regioisomers among the exemplified CEN inhibitor Reference Examples. View Source
